4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide
CAS No.: 1058200-35-3
Cat. No.: VC11923872
Molecular Formula: C19H21N7O
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058200-35-3 |
|---|---|
| Molecular Formula | C19H21N7O |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-phenylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H21N7O/c27-19(20-15-4-2-1-3-5-15)25-12-10-24(11-13-25)17-9-8-16-21-22-18(14-6-7-14)26(16)23-17/h1-5,8-9,14H,6-7,10-13H2,(H,20,27) |
| Standard InChI Key | LVGYZUQZMZNHNZ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5 |
| Canonical SMILES | C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)NC5=CC=CC=C5 |
Introduction
Structural Features and Synthesis
Compounds with a triazolo-pyridazine structure are typically synthesized through multi-step organic reactions. These reactions often involve the formation of the triazole ring followed by its fusion with a pyridazine ring. The incorporation of a piperazine ring, as in the case of 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide, adds another layer of complexity and potential biological activity.
| Structural Component | Description |
|---|---|
| Triazolo-pyridazine Core | Known for diverse biological activities, including kinase inhibition and anticancer properties. |
| Piperazine Ring | Common in pharmaceuticals due to its ability to interact with biological systems effectively. |
| Phenyl Group | Enhances lipophilicity, potentially affecting the compound's reactivity and interaction with biological targets. |
Biological Activity and Potential Applications
While specific biological activity data for 4-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-N-phenylpiperazine-1-carboxamide is not readily available, compounds with similar structures have shown promise in various therapeutic areas:
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Anticancer Properties: Compounds with triazolo-pyridazine cores have been explored for their anticancer potential, often acting as kinase inhibitors.
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Neuroprotective Effects: Some derivatives of triazolo-pyridazine compounds have demonstrated neuroprotective properties.
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